Boronic acid, phenyl-, dimethyl ester

Catalog No.
S1510586
CAS No.
13471-35-7
M.F
C8H11BO2
M. Wt
149.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boronic acid, phenyl-, dimethyl ester

CAS Number

13471-35-7

Product Name

Boronic acid, phenyl-, dimethyl ester

IUPAC Name

dimethoxy(phenyl)borane

Molecular Formula

C8H11BO2

Molecular Weight

149.98 g/mol

InChI

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

MJMJJGCCNUPJBI-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(OC)OC

Synonyms

Boronic acid,phenyl-dimethyl ester

Canonical SMILES

B(C1=CC=CC=C1)(OC)OC

Potential as a Saccharide Sensor:

Boronic acid, phenyl-, dimethyl ester (PhB(OMe)2) holds promise in the field of saccharide sensing due to its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars. This unique property allows for the development of sensors that can detect specific sugars with high sensitivity and selectivity. Studies have shown that PhB(OMe)2 can be incorporated into various sensing platforms, including fluorescent probes, surface plasmon resonance (SPR) sensors, and electrochemical sensors, demonstrating its versatility in saccharide detection [].

Exploration in Drug Delivery:

The reversible nature of boronic acid-diol complexation makes PhB(OMe)2 a potential candidate for drug delivery applications. By incorporating PhB(OMe)2 into the structure of a drug carrier, researchers aim to achieve targeted delivery to specific cell types rich in diol-containing molecules, such as sugars on the surface of cancer cells. The boronic acid moiety can bind to these sugars, facilitating the accumulation of the drug carrier at the target site and potentially enhancing therapeutic efficacy while reducing side effects [].

Research in Material Science:

PhB(OMe)2 is being explored for its potential applications in material science. Its ability to form dynamic covalent bonds with other molecules makes it a promising candidate for the development of self-healing materials and stimuli-responsive materials. In self-healing materials, PhB(OMe)2 can help repair cracks or damage by re-forming broken bonds, while in stimuli-responsive materials, PhB(OMe)2 can be designed to respond to external stimuli like changes in pH or temperature by undergoing reversible bond formation and dissociation, leading to changes in material properties [].

Boronic acid, phenyl-, dimethyl ester, also known as dimethyl phenylboronate, is an organoboron compound characterized by a boron atom bonded to a phenyl group and two methoxy groups. This compound has gained attention in organic synthesis due to its unique reactivity and ability to form stable complexes with various substrates, particularly diols. Its molecular structure allows for various chemical transformations, making it a valuable reagent in synthetic chemistry.

  • Suzuki–Miyaura Coupling: This reaction involves the coupling of phenylboronic acid derivatives with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds. It is widely used for synthesizing complex organic molecules.
  • Dehydration Reactions: Boronic acids can undergo dehydration to form boroxines, which are cyclic anhydrides. This transformation is often driven thermally or with dehydration agents.
  • Cross-Coupling Reactions: Dimethyl phenylboronate serves as a source of the phenyl group in various cross-coupling reactions, including the Heck reaction and the formation of alpha-amino acids from ketoacids and amines.

Several methods exist for synthesizing dimethyl phenylboronate:

  • Grignard Reaction: The most common method involves reacting phenylmagnesium bromide with trimethyl borate, followed by hydrolysis:
    PhMgBr+B OMe 3PhB OMe 2+MeOMgBr\text{PhMgBr}+\text{B OMe }_3\rightarrow \text{PhB OMe }_2+\text{MeOMgBr}
    PhB OMe 2+2H2OPhB OH 2+2MeOH\text{PhB OMe }_2+2\text{H}_2\text{O}\rightarrow \text{PhB OH }_2+2\text{MeOH}
  • Transmetalation: Aryl silanes can be reacted with boron tribromide to form arylboron compounds through a transmetallation process.
  • Palladium-Catalyzed Reactions: Aryl halides can be coupled with diboronic reagents using palladium catalysts to synthesize boronic esters.

Dimethyl phenylboronate has several applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for forming carbon-carbon bonds.
  • Material Science: Research has explored its use in developing organic room-temperature phosphorescent materials and mechanoluminescent materials.
  • Medicinal Chemistry: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

Studies on the interactions of dimethyl phenylboronate with diols reveal its potential in sensing applications. The binding affinity of this compound with biologically relevant diols such as glucose and fructose has been characterized using fluorescence spectroscopy. The interaction is influenced by the pH of the solution and the structural characteristics of both the boronic acid and the diol.

Dimethyl phenylboronate shares similarities with other boronic acids and esters but exhibits unique properties that enhance its utility in synthesis and biological applications. Below is a comparison with similar compounds:

CompoundStructureMolar Mass (g/mol)CAS Number
Phenylboronic AcidPhB(OH)₂121.9398-80-6
Methylboronic AcidB(OH)₂CH₃59.8613061-96-6
2-Thienylboronic AcidB(OH)₂C₄H₃S127.966165-68-0
cis-Propenylboronic AcidB(OH)₂C₃H₅85.907547-96-8
trans-Propenylboronic AcidB(OH)₂C₃H₅85.907547-97-9

Uniqueness of Dimethyl Phenylboronate

Dimethyl phenylboronate's unique characteristics include its stability under mild conditions and its ability to act as a protective group for diols during organic transformations. Its reactivity profile allows it to participate effectively in cross-coupling reactions while maintaining selectivity towards specific substrates.

Other CAS

13471-35-7

Wikipedia

Boronic acid, phenyl-, dimethyl ester

Dates

Modify: 2023-08-15

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